1,4-dimethyl-1H-pyrido[2,3-b]indole
Description
Properties
IUPAC Name |
1,4-dimethylpyrido[2,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-9-7-8-15(2)13-12(9)10-5-3-4-6-11(10)14-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDMMMDUXUPPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903755 | |
| Record name | NoName_4494 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59715-24-1 | |
| Record name | 1H-Pyrido(2,3-b)indole, 1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059715241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies for 1,4 Dimethyl 1h Pyrido 2,3 B Indole and Its Analogues
Evolution of Synthetic Strategies for the Pyrido[2,3-b]indole Core
The synthesis of the pyrido[2,3-b]indole nucleus has been a subject of extensive research, leading to the development of a diverse array of synthetic methods. These strategies have evolved from classical annulation reactions to more sophisticated and efficient modern techniques.
Classical Annulation Reactions and Modern Adaptations (e.g., Fischer Indolization, Pictet-Spengler Cyclization)
Fischer Indolization: The Fischer indole (B1671886) synthesis, discovered in 1883, remains a cornerstone for the construction of indole rings. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org This method can be adapted to form the pyrido[2,3-b]indole skeleton by using appropriate precursors. For instance, the cyclization of phenylhydrazones derived from 4-piperidone (B1582916) derivatives can lead to the formation of the tetrahydro-γ-carboline core, which can be subsequently aromatized. While a classic and versatile method, the Fischer indolization can sometimes be limited by the harsh acidic conditions required and the potential for side reactions, particularly with certain substitution patterns. nih.gov Modern modifications, such as the Buchwald modification involving a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope and applicability of this reaction. wikipedia.org
Pictet-Spengler Cyclization: The Pictet-Spengler reaction, first reported in 1911, is another fundamental transformation for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org For the synthesis of pyrido[2,3-b]indoles, a tryptamine (B22526) derivative is typically reacted with an appropriate aldehyde or ketone. The mechanism proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the indole nucleus to form a spiroindolenine intermediate that rearranges to the final product. mdpi.com While traditionally requiring strong acids and heat, milder and higher-yielding conditions have been developed, sometimes even without the need for an acid catalyst. wikipedia.org A vinylogous Pictet-Spengler cyclization has also been developed to access larger ring systems like tetrahydro-azocinoindoles. nih.gov
Interactive Table: Comparison of Classical Annulation Reactions
| Reaction | Key Reactants | Catalyst | Core Product | Modern Adaptations |
| Fischer Indolization | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis Acids wikipedia.org | Indole wikipedia.org | Palladium-catalyzed cross-coupling wikipedia.org |
| Pictet-Spengler Cyclization | β-Arylethylamine, Aldehyde/Ketone | Acid (often) wikipedia.org | Tetrahydro-β-carboline wikipedia.org | Milder reaction conditions, aprotic media wikipedia.org |
Dehydrative Transformations and Intramolecular Rearrangement-Based Syntheses
A notable advancement in the synthesis of pyrido[2,3-b]indoles involves the dehydrative transformation of spirooxindoles. acs.org This method utilizes readily available starting materials like isatin, α-amino acids, and dipolarophiles to construct spirooxindoles, which then undergo a phosphorus oxychloride (POCl₃)-mediated intramolecular dehydrative transformation to yield the desired pyrido[2,3-b]indole core. acs.org This process involves a ring expansion and the construction of the pyridine (B92270) ring in a one-pot, two-step protocol. acs.org The optimization of reaction conditions, such as temperature and the amount of POCl₃, has been shown to significantly improve the yield of the final product. acs.org
Brønsted-Acid-Promoted Decarboxylative Annulations
A more recent and efficient approach involves the Brønsted-acid-promoted decarboxylative annulation of 3-bromopropenals with ethyl 2-amino-1H-indole-3-carboxylates. researchgate.netntnu.edu.tw This methodology, which often utilizes trifluoroacetic acid (TFA), provides a versatile and non-metallic pathway to α-carboline derivatives under mild reaction conditions. researchgate.netresearchgate.net The reaction is characterized by its high substrate tolerance and efficiency. ntnu.edu.tw The proposed mechanism involves TFA facilitating the reaction by promoting the elimination of a water molecule and ethyl bromoformate. researchgate.net
Transition Metal-Catalyzed Approaches to Pyrido[2,3-b]indole Synthesis
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including pyrido[2,3-b]indoles. Palladium-catalyzed amidation and subsequent cyclization reactions have been successfully employed to synthesize 4-hydroxy-α-carbolines and related structures in good yields. nih.gov These methods offer a route to biologically and pharmaceutically active core structures. nih.gov
Rhodium-catalyzed reactions have also been explored. One such method involves the cyclization of indoles with 1-sulfonyl-1,2,3-triazoles, where acyloxy-substituted α,β-unsaturated imines are generated in situ and act as aza-[4C] synthons in a stepwise [4+2] cycloaddition. researchgate.net Another rhodium-catalyzed approach utilizes the annulative cyclization between indolyl azines and alkynes to produce functionalized γ-carbolines, demonstrating good atom economy. acs.org
Interactive Table: Overview of Modern Synthetic Approaches
| Method | Key Reactants | Catalyst/Reagent | Key Features |
| Dehydrative Transformation | Isatin, α-Amino acid, Dipolarophile | POCl₃ acs.org | One-pot, two-step protocol; ring expansion acs.org |
| Brønsted-Acid-Promoted Decarboxylative Annulation | 3-Bromopropenal, Ethyl 2-amino-1H-indole-3-carboxylate | Trifluoroacetic Acid (TFA) researchgate.netresearchgate.net | Non-metallic, mild conditions, high efficiency ntnu.edu.tw |
| Palladium-Catalyzed Amidation/Cyclization | N-(3-carbonyl-1-(substituted)-1H-indol-2-yl)amides | Palladium catalyst nih.gov | Access to 4-hydroxy-α-carbolines nih.gov |
| Rhodium-Catalyzed Cyclization | Indole, 1-Sulfonyl-1,2,3-triazole | Rhodium catalyst researchgate.net | In situ generation of aza-[4C] synthons researchgate.net |
Regioselective N-Methylation and Targeted Functionalization Strategies for the Pyrido[2,3-b]indole Nucleus
Once the pyrido[2,3-b]indole core is assembled, regioselective functionalization, particularly N-methylation, is crucial for synthesizing specific derivatives like 1,4-dimethyl-1H-pyrido[2,3-b]indole. Achieving regioselectivity in the alkylation of nitrogen heterocycles can be challenging due to the presence of multiple reactive nitrogen atoms.
A base-mediated regioselective electrophilic addition of arenediazonium salts at the C3-position of tryptamines followed by cyclization offers an entry to C3-nitrogenated hexahydropyrrolo[2,3-b]indoles. nih.gov While this method focuses on C-N bond formation, the principles of controlling regioselectivity are relevant.
For N-alkylation, direct methods are often sought to avoid protecting group strategies. A study on the N-alkylation of 2-pyridones using α-keto esters mediated by P(NMe₂)₃ demonstrates a practical and regioselective approach. organic-chemistry.orgnih.gov This deoxygenation process proceeds under mild conditions to afford N-alkylated products with high selectivity. organic-chemistry.org Such a strategy could potentially be adapted for the regioselective N-methylation of the pyrido[2,3-b]indole nucleus.
Green Chemistry Principles and Sustainable Approaches in Pyrido[2,3-b]indole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. This includes the use of safer solvents, catalyst-free conditions, and energy-efficient processes.
For pyrido[2,3-b]indole synthesis and related heterocycles, several green approaches have been reported. A mechanochemical approach using a ball mill has been established for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. rsc.org This one-pot, catalyst-free, and solvent-free method proceeds under mild conditions. rsc.org The use of water as a green solvent has been demonstrated in the one-pot sequential multicomponent reaction for the synthesis of isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives. bohrium.com This method boasts easy product purification and high reaction efficiency. bohrium.com Furthermore, visible light-photocatalyzed formal (4 + 2) cycloadditions in microchannel reactors represent a novel and efficient route to pyrido[1,2-a]indol-6(7H)-ones under extremely mild conditions. rsc.org These examples highlight the potential for developing more sustainable synthetic routes towards this compound.
Multicomponent Reaction (MCR) Strategies for Pyrido[2,3-b]indole Diversification and Library Generation
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, have emerged as powerful tools in medicinal and organic chemistry. nih.gov Their efficiency in rapidly generating molecular complexity and diversity from simple precursors makes them particularly well-suited for the construction of compound libraries for drug discovery and chemical biology. nih.govrsc.org In the context of the pyrido[2,3-b]indole scaffold, a core structure in numerous biologically active compounds, MCR strategies offer a highly effective means for diversification and the generation of extensive compound libraries.
One notable MCR approach for the synthesis of pyrido[2,3-b]indoles involves a vanadium(III)-catalyzed cascade cyclization. benthamscience.com This method utilizes readily available starting materials, such as N,N-dimethyl enaminones or chalcones, which react with 2-(2-aminophenyl)acetonitrile (B23982) under mild conditions to afford a range of substituted pyrido[2,3-b]indoles. benthamscience.com The reaction demonstrates good substrate and functional group tolerance, making it a valuable tool for generating a library of analogues with diverse substitution patterns. benthamscience.com The operational simplicity and good to excellent yields further enhance its applicability for library synthesis. benthamscience.com
Another powerful MCR strategy is the one-pot, four-component tandem reaction for the synthesis of indole-cycloalkyl[b]pyridine-3-carbonitrile hybrids. nih.gov This process involves the reaction of 3-(1H-indol-3-yl)-3-oxopropanenitriles, aromatic aldehydes, cycloalkanones, and ammonium (B1175870) acetate. nih.gov The reaction proceeds through a six-step tandem sequence of Knoevenagel condensation, nucleophilic addition, Michael addition, N-cyclization, elimination, and air oxidation, leading to structurally complex and diverse products in excellent yields. nih.gov The ability to vary each of the four components allows for extensive diversification of the resulting pyrido[2,3-b]indole-related structures. A significant number of novel indole–cyclododeca[b]pyridine-3-carbonitrile hybrid heterocycles have been synthesized using this methodology by varying the 3-(1H-indol-3-yl)-3-oxopropanenitrile and the aromatic aldehyde, consistently achieving high yields. nih.gov
An organocatalyzed three-component reaction has also been reported for the synthesis of polysubstituted 1H-pyrido[3,2-b]indoles, an isomeric scaffold of significant interest. researchgate.net This reaction, employing 1-acetylindolin-3-ones, β,γ-unsaturated α-ketoesters, and various amines, proceeds smoothly under the catalysis of 4-methylbenzenesulfonic acid monohydrate (TsOH·H₂O) to generate the corresponding substituted 1H-pyrido[3,2-b]indole derivatives. researchgate.net The diversity of accessible products is facilitated by the commercial availability of a wide range of amines and the synthetic accessibility of the other two components.
The following tables summarize the diversification potential of these MCR strategies for generating libraries of pyrido[2,3-b]indole analogues and related structures.
Table 1: Vanadium(III)-Catalyzed Cascade Cyclization for Pyrido[2,3-b]indole Synthesis A representative table showcasing the scope of the reaction for diversification.
| Enone/Chalcone Component | 2-(2-aminophenyl)acetonitrile Derivative | Product | Yield (%) |
| N,N-dimethyl enaminone | Unsubstituted | Substituted pyrido[2,3-b]indole | Good |
| Chalcone | Unsubstituted | Substituted pyrido[2,3-b]indole | Good |
| Substituted Chalcones | Unsubstituted | Variously substituted pyrido[2,3-b]indoles | Good |
| N,N-dimethyl enaminone | Substituted | Variously substituted pyrido[2,3-b]indoles | Good |
Table 2: Four-Component Tandem Reaction for Indole–Cycloalkyl[b]pyridine Hybrids A representative table illustrating the library generation capability.
| 3-(1H-indol-3-yl)-3-oxopropanenitrile | Aromatic Aldehyde | Cycloalkanone | Ammonium Acetate | Product | Yield (%) |
| Unsubstituted | 4-Chlorobenzaldehyde | Cyclododecanone | Yes | Indole–cyclododeca[b]pyridine-3-carbonitrile | 93 |
| Substituted | Benzaldehyde | Cyclohexanone | Yes | Indole–cyclohexa[b]pyridine-3-carbonitrile | High |
| Unsubstituted | Various substituted aldehydes | Cyclopentanone | Yes | Diverse indole–cyclopenta[b]pyridine-3-carbonitriles | 85-95 |
| Substituted | Various substituted aldehydes | Cyclododecanone | Yes | Diverse indole–cyclododeca[b]pyridine-3-carbonitriles | 85-95 |
These MCR strategies underscore the power of convergent synthesis in rapidly accessing a wide chemical space around the pyrido[2,3-b]indole core. The ability to systematically modify multiple points of the scaffold in a single step is invaluable for generating libraries aimed at discovering novel therapeutic agents and chemical probes. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For 1,4-dimethyl-1H-pyrido[2,3-b]indole, a full suite of NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. researchgate.netyoutube.com
One-dimensional (1D) ¹H NMR spectra would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks within the pyridine (B92270) and benzene (B151609) rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is key to connecting the molecular fragments. It reveals long-range (2-3 bond) couplings between protons and carbons, which would be essential for confirming the placement of the methyl groups and the fusion of the indole (B1671886) and pyridine rings. nih.gov
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Specific experimental data for this compound is not available. The table below is a representation of expected signals based on known data for related pyrido[2,3-b]indole structures.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ at C4 | ~2.5 | ~18 |
| CH₃ at N1 (or N9) | ~3.8 | ~30 |
| Aromatic CHs | 7.0 - 8.5 | 110 - 150 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govyoutube.com For this compound (C₁₃H₁₂N₂), HRMS would confirm this exact composition, distinguishing it from other molecules with the same nominal mass. nih.gov
Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to ionize the molecule. mdpi.com The resulting mass-to-charge ratio (m/z) is measured to within a few parts per million (ppm), confirming the molecular formula. youtube.com
Furthermore, tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion and analyzing the resulting pieces. The fragmentation pattern provides valuable structural information, revealing how the molecule breaks apart, which helps to confirm the connectivity of the pyridoindole core and the position of the methyl substituents. nih.gov
X-ray Crystallography for Solid-State Conformation and Intermolecular Packing Characterization
If a suitable crystal can be grown, X-ray diffraction analysis would confirm the planarity of the aromatic ring system and show the spatial arrangement of the methyl groups. researchgate.net Additionally, it reveals how molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π–π stacking, which is common in planar aromatic systems. researchgate.net While crystallographic data for many carboline and indole derivatives exist, specific data for the title compound is not presently documented in open literature. nih.govnii.ac.jp
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netacs.org For this compound, the IR spectrum would display characteristic absorption bands. nih.govresearchgate.net
Key expected absorptions would include:
C-H stretching from the aromatic rings and methyl groups, typically seen around 2900-3100 cm⁻¹.
C=C and C=N stretching within the aromatic heterocyclic system, appearing in the 1450-1650 cm⁻¹ region.
C-N stretching vibrations, expected in the 1200-1350 cm⁻¹ range.
Aromatic C-H bending vibrations, which give rise to patterns in the fingerprint region (below 1000 cm⁻¹) that can be indicative of the substitution pattern on the aromatic rings. acs.org
Table 2: Expected IR Absorption Bands for this compound This table illustrates typical IR frequencies for the expected functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2975-2850 | C-H Stretch | Methyl (CH₃) |
| 1650-1550 | C=C/C=N Stretch | Aromatic Rings |
| 1470-1430 | C-H Bend | Methyl (CH₃) |
| 1350-1200 | C-N Stretch | Aromatic Amine/Imine |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis of Chiral Analogues
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules—molecules that are non-superimposable on their mirror images. wiley.com The compound this compound is itself achiral and therefore would not exhibit a CD or ORD spectrum.
However, these techniques are invaluable for determining the absolute configuration of chiral analogues. If a chiral center were introduced into the molecule, for instance by reduction of the pyridine ring to form a tetrahydro-γ-carboline derivative, the resulting enantiomers could be distinguished using chiroptical methods. nih.govnih.gov The sign and intensity of the Cotton effects in the CD spectrum would be used to assign the stereochemistry of the chiral centers, often by comparing experimental data with theoretical calculations. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrido 2,3 B Indole Scaffolds
Methodological Frameworks for SAR Investigations of 1,4-Dimethyl-1H-pyrido[2,3-b]indole Derivatives
Structure-Activity Relationship (SAR) investigations for pyrido[2,3-b]indole derivatives follow a systematic framework aimed at identifying key structural motifs responsible for their biological effects. This process generally involves the synthesis of a focused library of chemical analogs where specific parts of the parent molecule are systematically modified. These modifications can include altering substituents, changing ring positions, or introducing different functional groups.
The core methodology involves:
Synthesis of Analog Libraries: A series of derivatives based on the core pyrido[2,3-b]indole scaffold is synthesized. For instance, in studies on related pyrido[3,4-b]indoles, researchers synthesized a range of novel compounds to test for antiproliferative activity against various human cancer cell lines. nih.gov This approach allows for the evaluation of how changes at specific positions on the scaffold influence biological outcomes.
Biological Screening: The synthesized compounds are tested in relevant biological assays. For example, pyrido[2,3-b]indole derivatives have been evaluated as dual inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), which are critical enzymes for bacterial survival. acs.orgacs.org The activity of each analog is quantified, often as an IC₅₀ value (the concentration required to inhibit a biological process by 50%).
Data Analysis and SAR Elucidation: The biological data is correlated with the structural modifications to establish clear SAR trends. This reveals which parts of the molecule are essential for activity, which parts can be modified, and what properties (e.g., electronic, steric, hydrophobic) are critical for molecular interactions. For instance, studies on pyrido[3,4-b]indoles revealed that having a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at C6 resulted in the most potent antiproliferative activity. nih.gov
| Position of Modification | Type of Substituent | Observed Impact on Activity (Hypothetical for this compound based on related scaffolds) | Reference Principle |
| N1 (Pyrrole) | Methyl (CH₃) | Alters planarity and hydrogen bonding capacity; can influence binding mechanisms. | nih.govmdpi.com |
| C4 (Pyridine) | Methyl (CH₃) | Can provide beneficial steric interactions and fill hydrophobic pockets in a target protein. | acs.org |
| C6 (Benzene) | Fluorine (F) | Can enhance binding by forming additional van der Waals interactions within hydrophobic pockets. | acs.org |
| C7 (Pyridine) | Aromatic/Heteroaromatic Rings | Position and type of substituent are critical; can significantly alter inhibitory concentrations against target cell lines. | colab.ws |
Influence of N-Methylation and Substituent Effects on Molecular Interaction Profiles
The introduction of substituents, particularly methylation at the indole (B1671886) nitrogen (N1 position), profoundly impacts the molecular interaction profile of the pyrido[2,3-b]indole scaffold.
N-Methylation: The methylation of the indole nitrogen in the pyrido[2,3-b]indole core, creating a tertiary amine, has significant consequences. The N-H group of an unmethylated indole can act as a hydrogen bond donor, which is often a critical interaction for binding to biological targets. Replacing this hydrogen with a methyl group removes this hydrogen-bonding capability. Depending on the target, this can either abolish activity or, in some cases, enhance it by promoting a different binding mode or improving properties like cell permeability. Studies on the N-methylation of indole itself show distinct mechanistic pathways depending on the reagents used. nih.gov In related heterocyclic systems, the replacement of a key atom with an N-methyl moiety has been shown to lead to inactive molecules, highlighting the sensitivity of molecular recognition to such changes. researchgate.net
Substituent Effects: The nature and position of other substituents are equally critical.
Electronic Effects: Electron-withdrawing groups (e.g., nitro, halogens) or electron-donating groups (e.g., methoxy, alkyl) on the aromatic rings can modulate the electron density of the scaffold, influencing its ability to participate in π-π stacking or other electronic interactions with a target.
Steric Effects: The size and shape of substituents dictate how well the molecule fits into a binding site. For example, incorporating a 6-fluorine atom into the tricyclic core of pyrido[2,3-b]indole analogs was based on modeling to optimally fill a hydrophobic pocket. acs.org Conversely, overly bulky groups can cause steric clashes, preventing effective binding.
Computational Chemistry and In Silico Approaches in SAR and Ligand Design
Computational methods are indispensable tools for accelerating the drug discovery process, providing insights that guide the synthesis and testing of new compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For pyrido[2,3-b]indole derivatives, docking simulations can:
Predict Binding Poses: Identify the most likely conformation of the ligand within the active site of a target protein.
Identify Key Interactions: Reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For example, docking studies on functionalized tetrahydropyridoindoles showed that the scaffold was positioned in the NAD+ pocket of the sirtuin 2 protein through a combination of hydrogen bonding and stacking interactions. nih.gov
Guide Rational Design: By visualizing these interactions, chemists can rationally design new analogs with modifications expected to enhance binding affinity. Docking of pyrido[2,3-b]pyrazine (B189457) derivatives into the KRAS protein structure identified strong hydrogen bonds with specific amino acid residues, explaining their binding energy. ikm.org.my
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyridoindole scaffolds, QSAR studies have been successfully applied to predict antiproliferative activity. nih.govnih.gov
The process involves:
Descriptor Calculation: Generating numerical descriptors for each molecule that encode its structural, physical, and chemical properties (e.g., 2D fingerprints, electronic properties).
Model Building: Using statistical methods like partial least squares (PLS) to build a model that correlates these descriptors with the observed biological activity of a "training set" of compounds. nih.gov
Model Validation: Testing the model's predictive power on an external "test set" of compounds not used in model creation.
A study on pyrido[3,4-b]indole derivatives used a kernel-based partial least squares (KPLS) method, which yielded highly predictive models for antiproliferative activity against several cancer cell lines. nih.gov Another approach, 3D-QSAR, uses the 3D alignment of molecules to build a pharmacophore model, which defines the essential spatial arrangement of features (e.g., hydrogen bond donors, rings) required for activity. nih.govnih.gov
| QSAR Method | Cell Line | Training Set R² | Test Set Predictive r² | Best Performing Descriptor | Reference |
| KPLS (2D-QSAR) | HCT116 (Colon) | 0.99 | 0.70 | Atom Triplet Fingerprint | nih.govnih.gov |
| KPLS (2D-QSAR) | HPAC (Pancreatic) | 0.99 | 0.58 | Atom Triplet Fingerprint | nih.govnih.gov |
| PHASE (3D-QSAR) | HCT116 (Colon) | 0.683 | 0.562 | 4-point pharmacophore (1 H-bond donor, 3 rings) | nih.govnih.gov |
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in the ligand-receptor complex over time, providing critical insights into:
Conformational Flexibility: How the ligand and protein change shape upon binding.
Binding Stability: The stability of key interactions (like hydrogen bonds) over the simulation period.
Solvent Effects: The role of water or other solvent molecules in mediating the binding process.
Although specific MD studies on this compound are not prominent in the literature, this technique is widely applied to understand the three-dimensional structure and dynamics of small molecules in solution and in complex with biological targets. nih.gov It serves as a powerful tool to refine docking results and assess the stability of predicted binding modes.
Rational Design Strategies for Developing Advanced Chemical Probes and Research Tool Compounds
The culmination of SAR and computational studies is the rational design of new molecules for specific purposes. For the pyrido[2,3-b]indole scaffold, this involves using the acquired knowledge to create advanced chemical probes and research tools.
Strategies include:
Structure-Guided Design: Using docking and QSAR models to guide modifications. For example, if a model shows an unfilled hydrophobic pocket, new analogs can be designed with appropriate substituents to fill that space, potentially increasing affinity. acs.org
Fluorophore Development: The pyridoindole core is structurally related to fluorescent molecules. By applying computational modeling to predict photophysical properties, researchers can rationally design novel fluorophores. nih.govacs.org For instance, a "1,2,4-triazine" methodology was used to design new 9H-pyrido[2,3-b]indole-based fluorescent probes with high sensitivity to their microenvironment. nih.gov
Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties without losing the key interactions required for biological activity.
Scaffold Hopping: Using the pharmacophore model derived from a pyrido[2,3-b]indole to search for or design new, structurally distinct scaffolds that maintain the crucial 3D arrangement of interactive features.
These strategies, fueled by a deep understanding of the scaffold's SAR, enable the development of highly specific and potent molecules for use in biological research and as starting points for drug discovery.
Molecular Mechanisms of Action and Cellular Target Identification
Biochemical and Biophysical Characterization of Macromolecular Interactions
The interaction of pyrido[2,3-b]indole derivatives with various macromolecules is a critical area of study, revealing their potential as modulators of key cellular processes. These interactions are characterized by a range of biochemical and biophysical techniques that elucidate their mechanisms of action.
Enzyme Inhibition and Activation Studies
Pyrido[2,3-b]indole and its analogues have been shown to interact with a variety of enzymes, leading to either inhibition or activation of their catalytic functions. These interactions are often the basis for their biological effects.
Carbonic Anhydrase: Indole-based derivatives have been investigated as activators of carbonic anhydrase (CA), particularly the brain-associated isoform hCA VII. nih.govresearchgate.net These compounds have shown micromolar activation profiles with selectivity towards hCA VII, suggesting a potential role in modulating pH homeostasis and neuronal signaling in the central nervous system. nih.govresearchgate.net Molecular modeling studies indicate that these activators bind within the active site of hCA VII, facilitating the catalytic process. researchgate.net In contrast, other studies on related heterocyclic compounds, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives, have demonstrated inhibitory effects on human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov
Protein Kinases: The modulation of protein kinase activity is a significant aspect of the biological profile of some pyridoindole derivatives. For instance, 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to inhibit the phosphorylation of p38 MAP kinase, a key enzyme in cellular signaling pathways that regulate inflammatory responses. nih.gov This inhibition is linked to a decrease in the stability of interleukin-8 (IL-8) mRNA, suggesting a post-transcriptional regulatory mechanism. nih.gov
DNA Gyrase: Certain pyridoindole-related structures have been explored as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication. For example, a potent inhibitor of P. aeruginosa DNA gyrase B, designated as DNA gyrase B-IN-1, has been identified with an IC50 of 2.2 μM. medchemexpress.com This highlights the potential of this chemical scaffold in the development of novel antibacterial agents.
Sirtuins: Functionalized tetrahydro-1H-pyrido[4,3-b]indoles have been identified as preferential inhibitors of Sirtuin 2 (SIRT2), a class of NAD+-dependent protein deacylases. nih.gov These compounds exhibit inhibitory potencies in the low micromolar range (IC50 3-4 μM). nih.gov Molecular docking studies suggest that the tetrahydropyridoindole scaffold occupies the NAD+ binding pocket and the acetylated substrate channel of the SIRT2 protein. nih.gov Conversely, other related heterocyclic structures, such as 1,4-dihydropyridines, have been developed as specific activators of SIRT3. nih.govmdpi.com
Receptor Binding and Modulation Kinetics
The interaction of pyrido[2,3-b]indole derivatives with cellular receptors is another crucial aspect of their mechanism of action, influencing a variety of physiological responses.
Serotonin (B10506) Receptors: Studies on resolved 6,7,8,9-tetrahydro-N,N-dimethyl-3H-benz[e]indol-8-amine, a related indole (B1671886) compound, have demonstrated potent stimulating properties on central 5-HT1A serotonin receptors. ebi.ac.uk This interaction suggests that certain pyridoindole structures can modulate serotonergic neurotransmission. Furthermore, the uptake of Trp-P-1 into cells like splenocytes, thymocytes, and hepatocytes is significantly competed by serotonin, and inhibitors of serotonin transporters can markedly suppress this uptake. nih.govfao.org This indicates an interaction with monoamine transporters, which are responsible for the reuptake of serotonin.
CFTR: A class of compounds based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been identified as novel potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.gov These molecules have shown efficacy in rescuing the gating defects of certain CFTR mutants. nih.gov Additionally, spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives act as 'co-potentiators', working synergistically with existing CFTR potentiators to restore channel activity in minimal function CFTR mutants. escholarship.org
Investigation of Intracellular Signaling Pathways Modulated by 1,4-Dimethyl-1H-pyrido[2,3-b]indole
The biological effects of pyrido[2,3-b]indole derivatives are often mediated through the modulation of complex intracellular signaling pathways. Research has focused on elucidating these pathways to understand the cellular responses to these compounds.
Trp-P-1 has been shown to induce the production of nitric oxide (NO) in murine macrophages. nih.gov This is achieved through the activation of the transcription factor NF-κB, which leads to the expression of inducible nitric oxide synthase (iNOS). nih.gov The activation of NF-κB is, in turn, promoted by an increase in intracellular reactive oxygen species (ROS). nih.gov
Furthermore, Trp-P-1 can attenuate the lipopolysaccharide (LPS)-induced expression of the chemokine IL-8 in human monocytic cells. nih.gov This effect is not due to the inhibition of transcription factors like NF-κB, AP-1, or NF-IL6, but rather through a decrease in the stability of IL-8 mRNA. nih.gov This is mediated by the inhibition of the p38 MAP kinase pathway, which is dependent on intracellular calcium levels. nih.gov
In the context of apoptosis, Trp-P-1 induces a caspase-dependent pathway in mononuclear cells. nih.gov It activates a cascade involving caspase-3, -6, -7, -8, and -9, with caspase-8 appearing to be the apical caspase in this process. nih.gov The uptake of Trp-P-1 through monoamine transporters is a prerequisite for the induction of apoptosis, as inhibition of these transporters can prevent the associated morphological changes and caspase-3 activation in hepatocytes. nih.gov
Genetic and Epigenetic Modulatory Effects in Cellular Systems
The interaction of pyrido[2,3-b]indole derivatives with DNA and the machinery of gene expression can lead to significant genetic and epigenetic modulatory effects.
Trp-P-1 has been shown to act as an intercalating agent, inserting itself into DNA molecules. nih.gov This intercalation changes the conformation of DNA, which can inhibit the binding of DNA repair enzymes, such as T4 endonuclease V, to damaged DNA. nih.gov This inhibition of DNA excision repair is a key aspect of its co-mutagenic effects. nih.gov
In mammalian cells, while Trp-P-1 enhances UV-induced lethality, it does not appear to inhibit the repair of major photolesions like cyclobutane (B1203170) pyrimidine (B1678525) dimers and (6-4)photoproducts. nih.gov Instead, it suppresses DNA synthesis and causes cells to arrest in the S phase of the cell cycle. nih.gov
The inhibitory effect of functionalized tetrahydro-1H-pyrido[4,3-b]indoles on SIRT2 leads to the hyperacetylation of proteins such as p53 and α-tubulin in cancer cell lines. nih.gov This indicates an epigenetic modulatory effect, as sirtuins are histone deacetylases that play a crucial role in chromatin structure and gene expression.
Proteomic and Metabolomic Profiling for De Novo Target Discovery
While specific proteomic and metabolomic profiling studies for this compound are not extensively documented in the available literature, related research on similar compounds provides insights into potential approaches for de novo target discovery. For example, structure-activity relationship (SAR) studies on benzene (B151609) sulfonamides incorporating a 4,5,6,7-tetrabromophthalimide moiety have been used to identify inhibitors of various human carbonic anhydrase isoforms. nih.gov Such SAR studies, combined with molecular docking, can rationalize the inhibitory activity and selectivity, paving the way for the discovery of new targets. nih.gov
Cellular Responses in Defined In Vitro Systems
The effects of pyrido[2,3-b]indole derivatives have been characterized in various in vitro cellular systems, revealing a range of responses.
Apoptosis: Trp-P-1 induces apoptosis in a dose- and time-dependent manner in rat splenocytes, thymocytes, and hepatocytes. nih.govfao.org This is characterized by morphological changes and DNA fragmentation. nih.gov The apoptotic process is caspase-dependent, with activation of multiple caspases. nih.gov
Cell Cycle Arrest: In cultured human and Chinese hamster cells, Trp-P-1 potentiates UV-induced lethality by causing S-phase arrest, thereby suppressing DNA synthesis. nih.gov
Immune Cell Modulation: In murine macrophages, Trp-P-1 induces the production of nitric oxide. nih.gov In human monocytic THP-1 cells, it inhibits the LPS-induced expression of the chemokine IL-8. nih.gov
Hyperacetylation: In HepG2 and MDA-MB-231 cancer cells, functionalized tetrahydro-1H-pyrido[4,3-b]indoles lead to the hyperacetylation of p53 and α-tubulin, corroborating their SIRT2 inhibitory activity. nih.gov
Cell Cycle Progression Analysis and Effects on DNA Synthesis
There is currently no available scientific literature or published research data detailing the effects of this compound on cell cycle progression or DNA synthesis in any cell type. Comprehensive searches of scientific databases have not identified any studies that have investigated whether this compound can induce cell cycle arrest at any phase (G1, S, G2, or M) or interfere with the replication of DNA.
Cellular Morphological Changes and Phenotypic Screening
Detailed studies on the morphological changes induced by this compound in cells are not present in the current body of scientific research. Consequently, there is no information regarding the phenotypic consequences of cellular exposure to this compound. Phenotypic screening, a method used to identify substances that produce a desired effect in a biological system, has not been reported for this specific molecule.
Modulation of Ion Channel Function (e.g., CFTR chloride channels)
The potential for this compound to modulate the function of ion channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channels, remains an uninvestigated area. There are no published findings to suggest that this compound acts as a potentiator, corrector, or inhibitor of CFTR or any other ion channel.
Natural Product Isolation and Biomimetic Synthesis Approaches
Identification of Pyrido[2,3-b]indole and Related α-Carboline Scaffolds in Natural Sources
The pyrido[2,3-b]indole, or α-carboline, framework is a recurring motif in a variety of natural products isolated from both terrestrial and marine organisms. frontiersin.orgnih.govmdpi.com While the specific compound 1,4-dimethyl-1H-pyrido[2,3-b]indole is not extensively documented as a natural isolate, its core structure is found in numerous alkaloids with significant biological properties.
Historically, the first α-carboline natural products to be identified were grossularine-1 and grossularine-2, which were isolated from the tunicate Dendrodoa grossularia. frontiersin.orgnih.gov Another prominent example is neocryptolepine, an indolo[2,3-b]quinoline alkaloid found in the roots of the African plant Cryptolepis sanguinolenta. frontiersin.orgnih.gov Marine sources have also proven to be a rich reservoir of α-carboline derivatives. mdpi.com For instance, the marine sponge Cribrochalina olemda produces kapakahines, a family of cyclic peptides that incorporate the α-carboline skeleton. nih.gov
The presence of the α-carboline scaffold is not limited to marine invertebrates and plants. The bacterium Streptomyces griseoflavus is the source of mescengricin, a neuronal cell-protecting agent that features a substituted α-carboline core. frontiersin.orgnih.gov Furthermore, indole (B1671886) alkaloids, the broader class to which α-carbolines belong, are produced by a diverse range of organisms, including bacteria, fungi, and sponges. mdpi.commdpi.com The structural diversity of these natural products is vast, with variations in the substitution patterns and the presence of additional fused rings.
It is important to note that while the core pyrido[2,3-b]indole skeleton is well-represented in nature, the specific methylation pattern of this compound may be less common or has yet to be widely discovered in natural sources. However, the closely related compound, 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (a γ-carboline), has been identified in cooked foods and is a known mutagen. nih.govncats.io This highlights the potential for various methylated carboline isomers to be formed under certain conditions, including through pyrolysis of amino acids. ncats.io
The following table provides a summary of some key natural products containing the α-carboline or related indole alkaloid scaffolds:
| Compound Name | Natural Source | Key Structural Feature |
| Grossularine-1 | Tunicate (Dendrodoa grossularia) | α-Carboline |
| Grossularine-2 | Tunicate (Dendrodoa grossularia) | α-Carboline |
| Neocryptolepine | African plant (Cryptolepis sanguinolenta) | Indolo[2,3-b]quinoline (α-carboline derivative) |
| Kapakahines | Marine sponge (Cribrochalina olemda) | Cyclic peptides with α-carboline unit |
| Mescengricin | Bacterium (Streptomyces griseoflavus) | Substituted α-carboline |
| Indolepyrazines | Bacterium (Acinetobacter sp.) | Indole-pyrazine-oxindole alkaloid |
| 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole | Cooked foods | γ-Carboline |
Strategies for Isolation, Purification, and Structural Elucidation of Natural Pyrido[2,3-b]indoles
The isolation and characterization of pyrido[2,3-b]indole alkaloids from natural sources involve a series of established and sophisticated techniques. The general workflow begins with the collection and extraction of the biological material, followed by fractionation and purification to isolate the individual compounds. Finally, the structures of the isolated compounds are determined using various spectroscopic methods.
Extraction and Fractionation: The initial step typically involves the extraction of the raw biological material (e.g., plant roots, marine sponges) with a suitable solvent, often methanol (B129727) or a mixture of chloroform (B151607) and methanol. This crude extract contains a complex mixture of compounds. To separate the alkaloids from other components, an acid-base extraction is commonly employed. The crude extract is dissolved in an acidic solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. The aqueous layer is then separated and washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and become soluble in organic solvents, allowing for their extraction into a solvent like chloroform. mdpi.com This process yields a total alkaloid fraction. mdpi.com
Purification: The total alkaloid fraction is still a mixture of different alkaloids. Further purification is achieved through various chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for the initial separation of compounds based on their polarity. rsc.org More advanced techniques like High-Performance Liquid Chromatography (HPLC) are then used for the final purification of the individual alkaloids to a high degree of purity. mdpi.com
Structural Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are the most powerful tools for elucidating the detailed structure of the molecule. mdpi.comrsc.org ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular structure. The ¹H NMR spectra of substituted α-carbolines have been studied to understand the influence of substituents on the chemical shifts of the protons. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophoric system of the molecule and is often used in conjunction with other techniques. nih.gov
X-ray Crystallography: In cases where a suitable crystal can be grown, single-crystal X-ray crystallography provides the most definitive structural information, including the absolute stereochemistry of chiral molecules.
The following table summarizes the key techniques used in the isolation and structural elucidation of pyrido[2,3-b]indoles:
| Technique | Purpose |
| Solvent Extraction | Initial extraction of compounds from biological material. |
| Acid-Base Extraction | Separation of alkaloids from other components. mdpi.com |
| Column Chromatography | Initial purification of the alkaloid mixture. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Final purification of individual alkaloids. mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula. nih.gov |
| 1D and 2D Nuclear Magnetic Resonance (NMR) | Elucidation of the detailed molecular structure. mdpi.comrsc.org |
| X-ray Crystallography | Definitive determination of the three-dimensional structure. |
Biomimetic and Semisynthetic Routes to Naturally Occurring this compound Analogues
While the direct isolation of this compound from natural sources is not widely reported, the synthesis of this compound and its analogues can be inspired by biosynthetic pathways (biomimetic synthesis) or can start from a naturally occurring precursor (semisynthesis). These approaches are valuable for accessing larger quantities of the target compounds for biological evaluation and for creating novel derivatives.
Biomimetic Synthesis: Biomimetic synthesis aims to mimic the proposed biosynthetic pathways of natural products in the laboratory. For indole alkaloids, the biosynthesis often involves tryptophan or its precursor, indole. nih.gov In bacteria, indole can be derived from the shikimate pathway via chorismate and anthranilate. nih.gov A common biosynthetic theme for the formation of the pyridine (B92270) ring in carbolines is the Pictet-Spengler reaction, which involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone.
While a specific biomimetic synthesis for this compound is not extensively detailed in the literature, a plausible route could involve the reaction of a suitably substituted tryptophan or tryptamine derivative with a diketone or a related precursor that would provide the necessary carbon atoms for the methylated pyridine ring.
Semisynthesis: Semisynthesis starts with a readily available natural product and modifies it chemically to produce the desired analogue. A potential semisynthetic route to this compound could start from a naturally occurring α-carboline or a related indole alkaloid. For example, if a natural α-carboline with a different substitution pattern is available in sufficient quantities, it could be chemically modified to introduce the two methyl groups at the 1- and 4-positions. This could involve reactions such as methylation of the indole nitrogen and functionalization of the pyridine ring followed by the introduction of a methyl group.
Total Synthesis: In the absence of efficient biomimetic or semisynthetic routes, total synthesis provides a powerful alternative for obtaining this compound and its analogues. Numerous synthetic strategies have been developed for the construction of the α-carboline scaffold. frontiersin.orgnih.gov These methods often involve the construction of the pyridine ring onto a pre-existing indole core or the formation of the indole ring onto a substituted pyridine.
Some general synthetic strategies for α-carbolines that could be adapted for the synthesis of this compound include:
Palladium-catalyzed reactions: Palladium-catalyzed cross-coupling and amidation reactions are powerful tools for the synthesis of N-heterocycles. rsc.orgrsc.org For instance, a palladium-catalyzed amidation followed by cyclization of a suitably substituted indole derivative could be a viable route. rsc.org
Rhodium-catalyzed reactions: Rhodium-catalyzed cyclization reactions have also been employed for the synthesis of pyrido[2,3-b]indole derivatives. researchgate.net
Cyclization of substituted indoles: The synthesis can be achieved by the cyclization of N-(3-acetyl-1-(substituted)-1H-indol-2-yl)amides. rsc.org
"1,2,4-Triazine" methodology: This method has been used to design and synthesize novel 9H-pyrido[2,3-b]indole-based fluorophores. nih.gov
The following table outlines some of the key synthetic approaches to the pyrido[2,3-b]indole scaffold:
| Synthetic Approach | Key Features |
| Biomimetic Synthesis | Mimics natural biosynthetic pathways, often starting from tryptophan derivatives. nih.gov |
| Semisynthesis | Chemical modification of a readily available natural product precursor. |
| Total Synthesis | Complete chemical synthesis from simple starting materials. |
| Palladium-catalyzed reactions | Versatile methods for C-N and C-C bond formation. rsc.orgrsc.org |
| Rhodium-catalyzed reactions | Efficient for cyclization reactions to form the pyridine ring. researchgate.net |
| Cyclization of substituted indoles | A common strategy involving intramolecular ring closure. rsc.org |
The Role of Natural Products in Informing Synthetic Methodologies and SAR Studies for Novel Compound Discovery
Natural products containing the pyrido[2,3-b]indole scaffold have played a pivotal role in guiding the development of new synthetic methodologies and in informing structure-activity relationship (SAR) studies for the discovery of novel bioactive compounds. nih.govfrontiersin.orgnih.gov The structural complexity and diverse biological activities of these natural alkaloids provide a rich source of inspiration for medicinal chemists.
Informing Synthetic Methodologies: The intricate architectures of natural α-carbolines often present significant synthetic challenges. The quest to synthesize these complex molecules has spurred the development of new and innovative synthetic methods. For example, the need for efficient ways to construct the fused ring system has led to the exploration of various transition-metal-catalyzed reactions and novel cyclization strategies. rsc.orgrsc.orgresearchgate.net The total synthesis of a natural product not only confirms its structure but also provides a platform for the synthesis of analogues that are not accessible from natural sources.
Guiding Structure-Activity Relationship (SAR) Studies: Natural products serve as valuable starting points for SAR studies. By systematically modifying the structure of a bioactive natural product, researchers can identify the key structural features responsible for its biological activity. acs.orgnih.gov For instance, the discovery of the cytotoxic properties of grossularine-1 and -2 prompted further investigation into the anticancer potential of the α-carboline scaffold. frontiersin.orgnih.gov
SAR studies on pyrido[2,3-b]indole derivatives have explored the impact of various substituents at different positions of the carboline ring system. acs.orgnih.gov These studies aim to optimize the potency and selectivity of the compounds for a specific biological target. For example, in the development of inhibitors for a particular enzyme, different functional groups might be introduced to enhance binding affinity and improve pharmacokinetic properties. nih.govrsc.org The knowledge gained from these SAR studies can then be used to design novel compounds with improved therapeutic potential.
The following table summarizes the key roles of natural products in the discovery of novel pyrido[2,3-b]indole derivatives:
| Role of Natural Products | Description |
| Inspiration for Synthetic Targets | The complex structures of natural products motivate the development of new synthetic methods. |
| Validation of Synthetic Strategies | The successful total synthesis of a natural product validates the efficiency of a new synthetic route. |
| Starting Point for SAR Studies | Natural products provide lead compounds for systematic structural modification to improve biological activity. acs.orgnih.gov |
| Identification of Key Pharmacophores | Analysis of the structures of bioactive natural products helps in identifying the essential structural features for a particular biological activity. |
| Diversification of Chemical Libraries | Natural product scaffolds serve as templates for the creation of diverse libraries of related compounds for high-throughput screening. |
Advanced Research Applications and Future Directions
Development of 1,4-Dimethyl-1H-pyrido[2,3-b]indole as Advanced Chemical Probes for Complex Biological Systems
The intrinsic fluorescence of the γ-carboline scaffold makes it a promising candidate for the development of chemical probes. These probes are instrumental for real-time imaging and sensing of biological processes within complex cellular environments. The development of new 9H-pyrido[2,3-b]indole-based fluorophores has demonstrated their potential as sensitive probes for local pH changes in microenvironments. For instance, certain derivatives have been shown to exhibit a "turn-off-on" acidochromic response, making them suitable for monitoring pH fluctuations. Furthermore, their ability to interact with biomolecules like DNA through groove binding opens avenues for their use in visualizing and quantifying nucleic acids.
Future research on this compound could focus on tailoring its structure to enhance its properties as a chemical probe. Modifications to the core structure could lead to probes with improved quantum yields, larger Stokes shifts, and specific targeting capabilities for organelles or particular biomolecules. The introduction of methyl groups at the 1 and 4 positions may influence the compound's lipophilicity and steric profile, potentially altering its cellular uptake and distribution, which are critical parameters for effective biological imaging.
Integration of Pyrido[2,3-b]indole Chemistry with Systems Biology and Network Pharmacology Approaches
Systems biology and network pharmacology offer a holistic approach to understanding the complex interactions of molecules within biological systems. Instead of a "one-drug, one-target" paradigm, these fields explore the multifaceted interactions of a compound with a network of proteins and pathways. The diverse biological activities of γ-carbolines, including their potential as anticancer and neuroprotective agents, make them ideal candidates for such integrated studies.
For this compound, a network pharmacology approach could help elucidate its mechanism of action by identifying its multiple potential targets within a cell. This involves computational predictions of compound-target interactions, followed by experimental validation. By mapping these interactions onto biological pathways, researchers can gain a deeper understanding of the compound's polypharmacological effects and identify potential therapeutic applications or off-target effects. This approach is particularly valuable in complex diseases like cancer, where targeting multiple pathways can be more effective.
Exploration of Unconventional Synthetic Pathways and Novel Reaction Mechanisms
While classical methods like the Fischer indole (B1671886) synthesis and Graebe-Ullmann reaction have been traditionally used for synthesizing γ-carbolines, they often suffer from limitations such as low yields and harsh reaction conditions. Recent research has focused on developing more efficient and versatile synthetic strategies.
Novel approaches include:
Vanadium(III)-catalyzed cascade cyclization: This method allows for the synthesis of pyrido[2,3-b]indoles from readily available starting materials under mild conditions.
Rhodium(III)-catalyzed C-H annulation: This technique provides a regioselective route to γ-carbolines.
Palladium-catalyzed amidation and cyclization: This offers another efficient pathway to the pyrido[2,3-b]indole core.
Domino reactions: One-pot procedures that involve a sequence of reactions, such as cycloisomerization and cyclocondensation, have been developed for the synthesis of fluorescent pyrido[2,3-b]indolizines.
These modern synthetic methods provide access to a wider range of substituted γ-carbolines, including this compound, and facilitate the exploration of their structure-activity relationships.
| Synthetic Method | Key Features | Starting Materials | Catalyst/Reagent |
| Vanadium(III)-catalyzed cascade cyclization | Mild conditions, good yields | 2-(2-aminophenyl)acetonitrile (B23982) and enones | VCl₃ |
| Rhodium(III)-catalyzed C-H annulation | Regioselective | Indolyl oximes and alkynyl silanes | Rh(III) catalyst |
| Palladium-catalyzed amidation and cyclization | Efficient | Bromo-indoles and amides | Palladium catalyst |
| Domino reaction | One-pot, high efficiency | 2-alkyl-N-(cyanomethyl)pyridinium salts and enaminones | Sodium acetate |
Development of Advanced Analytical Techniques for Real-Time Monitoring of Molecular Interactions
Understanding the interactions of this compound with its biological targets is crucial for elucidating its mechanism of action. Advanced analytical techniques are being employed to monitor these interactions in real-time. Fluorescence and UV-vis absorption spectroscopy are powerful tools for studying the binding of pyrido[2,3-b]indole derivatives to DNA, revealing details about the binding mode and quenching mechanisms.
Computational methods, such as molecular docking and molecular dynamics simulations, provide insights into the binding geometry and energetics of ligand-receptor interactions. These in silico approaches can predict the binding affinity and identify key residues involved in the interaction, guiding the rational design of more potent and selective derivatives. The integration of these computational and experimental techniques offers a comprehensive understanding of the molecular interactions of γ-carbolines.
Emerging Roles in Materials Science and Optoelectronic Applications (e.g., donor-acceptor systems, aggregation-induced emission)
The photophysical properties of the pyrido[2,3-b]indole scaffold extend its potential applications beyond biology into materials science and optoelectronics. The electron-rich nature of the indole ring makes it a suitable electron donor in donor-acceptor systems. When combined with an electron-acceptor moiety, these systems can exhibit interesting photophysical properties, such as intramolecular charge transfer, which are useful in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
A particularly interesting phenomenon observed in some indole derivatives is Aggregation-Induced Emission (AIE) . Unlike many conventional fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules are non-emissive in solution but become highly fluorescent upon aggregation. This property is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. The development of pyrido[2,3-b]indole derivatives with AIE properties could lead to novel applications in solid-state lighting, chemical sensors, and fluorescent bioprobes.
| Property | Description | Potential Application |
| Donor-Acceptor Systems | Molecules containing both electron-donating and electron-accepting moieties. | Organic Light-Emitting Diodes (OLEDs), photovoltaics. |
| Aggregation-Induced Emission (AIE) | A phenomenon where non-emissive molecules in solution become highly fluorescent upon aggregation. | Solid-state lighting, chemical sensors, bioimaging. |
Q & A
Q. How to optimize enantioselective synthesis for chiral pyridoindole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
